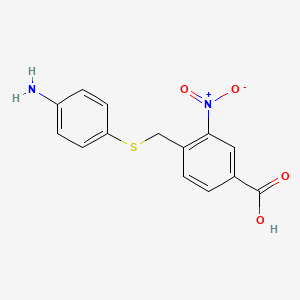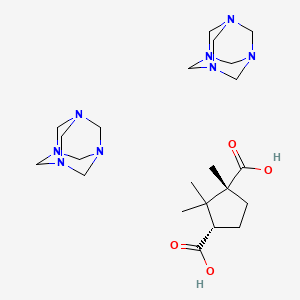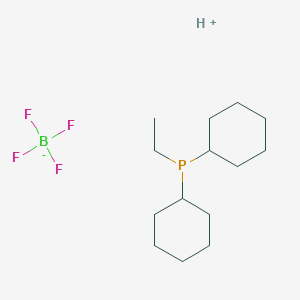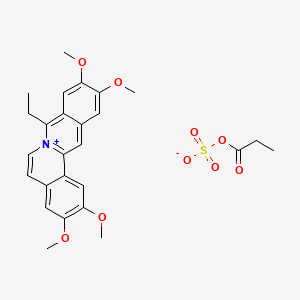
Homocoralyne sulfopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocoralyne sulfopropionate is a synthetic derivative of the alkaloid coralyne. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a sulfopropionate group attached to the homocoralyne molecule, which enhances its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of homocoralyne sulfopropionate typically involves the sulfonation of homocoralyne. This process can be achieved through the reaction of homocoralyne with 3-chloropropanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: Homocoralyne sulfopropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide, leading to the replacement of the sulfopropionate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Homocoralyne sulfopropionate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antitumor properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of certain cancers and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of homocoralyne sulfopropionate involves its interaction with cellular targets such as enzymes and receptors. The sulfopropionate group enhances its binding affinity to these targets, leading to the inhibition of specific biochemical pathways. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, thereby preventing DNA replication and inducing cell death.
Comparaison Avec Des Composés Similaires
Homocoralyne sulfopropionate can be compared with other similar compounds such as:
Coralyne: The parent compound, which lacks the sulfopropionate group and has different solubility and reactivity properties.
Nitidine Chloride: Another alkaloid with antitumor properties, but with a different mechanism of action and molecular structure.
Berberine: A related alkaloid with antimicrobial and antitumor activities, but with distinct pharmacokinetic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity, making it more versatile in various chemical and biological applications. Its unique structural features allow for specific interactions with molecular targets, providing a basis for its potential therapeutic applications.
Propriétés
Numéro CAS |
51865-95-3 |
|---|---|
Formule moléculaire |
C26H29NO9S |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
8-ethyl-2,3,10,11-tetramethoxyisoquinolino[2,1-b]isoquinolin-7-ium;propanoyl sulfate |
InChI |
InChI=1S/C23H24NO4.C3H6O5S/c1-6-18-17-13-23(28-5)21(26-3)11-15(17)9-19-16-12-22(27-4)20(25-2)10-14(16)7-8-24(18)19;1-2-3(4)8-9(5,6)7/h7-13H,6H2,1-5H3;2H2,1H3,(H,5,6,7)/q+1;/p-1 |
Clé InChI |
FGWHDZFFHOGBBJ-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.CCC(=O)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


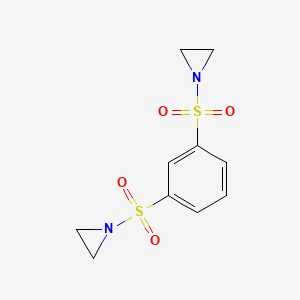
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
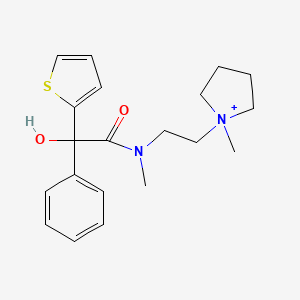
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)

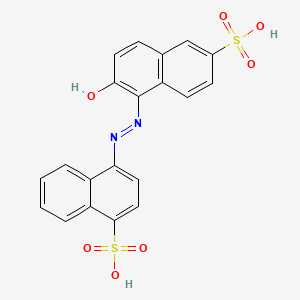

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
